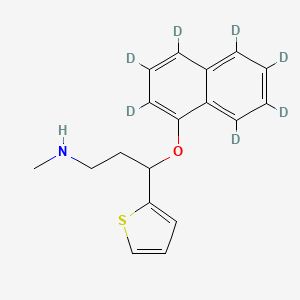

Duloxetine-naphthyl-d7

Description

Significance of Stable Isotope Labeling in Pharmaceutical Research

The application of stable isotope labeling, particularly with deuterium (B1214612) (²H or D), is a cornerstone of modern drug discovery and development. musechem.comadesisinc.com This technique is instrumental in understanding the metabolic fate of a drug, a critical factor for its development and regulatory approval. nih.gov One of the most significant applications is in pharmacokinetic studies, which measure how a drug moves through a living organism. nih.gov

Deuterated compounds serve as ideal internal standards for quantitative analysis using mass spectrometry (MS). nih.govmdpi.com Because a deuterated analog is chemically identical to the parent drug but has a slightly higher mass, it can be easily distinguished by the mass spectrometer. musechem.comnih.gov This allows for highly accurate quantification of the drug in biological samples like plasma or urine, as the internal standard can correct for variations during sample preparation and analysis. nih.gov

Furthermore, the strategic replacement of hydrogen with deuterium at a site of metabolism can slow down the metabolic process. This is known as the deuterium kinetic isotope effect (DIE). juniperpublishers.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes, such as the cytochrome P450 (CYP) family, to break. nih.govjuniperpublishers.comresearchgate.net This can lead to a longer biological half-life and altered metabolic pathways, providing valuable data for optimizing a drug's properties. juniperpublishers.comcdnsciencepub.com

| Application | Significance in Pharmaceutical Research |

| Metabolic Pathway Elucidation | Allows researchers to trace the transformation of drugs in the body, identifying key metabolites. musechem.comadesisinc.com |

| Pharmacokinetic (PK) Studies | Used as high-precision internal standards for quantifying drug concentrations in biological fluids. nih.govnih.gov |

| Bioavailability Studies | Helps in gaining a better understanding of a drug's disposition and bioavailability in in vivo studies. nih.gov |

| Metabolic Stability Enhancement | Deuteration at metabolic "hot spots" can slow down metabolic breakdown, potentially improving a drug's profile. musechem.comjuniperpublishers.com |

Overview of Duloxetine (B1670986): Structural and Mechanistic Relevance for Isotopic Studies

Duloxetine is a pharmaceutical agent classified as a serotonin-norepinephrine reuptake inhibitor (SNRI). drugbank.comnih.gov Its therapeutic effects are attributed to its ability to potently inhibit the reuptake of both serotonin (B10506) and norepinephrine (B1679862) in the central nervous system. pediatriconcall.comfda.gov Structurally, duloxetine features a naphthyl group linked via an ether bond to a thiophenepropylamine backbone. drugbank.com

The metabolism of duloxetine is extensive and primarily occurs in the liver, catalyzed by two key cytochrome P450 enzymes: CYP1A2 and, to a lesser extent, CYP2D6. drugbank.comdroracle.aiwikipedia.org The main metabolic transformations involve the oxidation of the naphthyl ring. droracle.airesearchgate.netnih.gov This oxidation can happen at the 4, 5, or 6 positions of the naphthalene (B1677914) ring, leading to the formation of various hydroxylated metabolites. researchgate.netnih.gov These initial metabolites are then typically subject to further reactions like methylation or conjugation (e.g., with glucuronic acid or sulfate) before being excreted. nih.govresearchgate.netnih.gov The major circulating metabolites in plasma are the glucuronide conjugate of 4-hydroxy duloxetine and the sulfate (B86663) conjugate of 5-hydroxy, 6-methoxy duloxetine. researchgate.netnih.gov

This extensive oxidation of the naphthyl ring makes it a critical site for metabolic activity and, therefore, a highly relevant target for isotopic labeling studies. Because the breakdown of the drug is initiated at this moiety, modifying it with stable isotopes provides a direct way to study and influence its metabolic fate.

| Feature | Description |

| Chemical Formula | C₁₈H₁₉NOS drugbank.com |

| Molecular Weight | 297.42 g·mol⁻¹ wikipedia.org |

| Mechanism of Action | Potent inhibitor of serotonin and norepinephrine reuptake. drugbank.compediatriconcall.comfda.gov |

| Primary Metabolic Enzymes | Cytochrome P450 1A2 (CYP1A2) and CYP2D6. nih.govdroracle.ai |

| Primary Site of Metabolism | Oxidation of the naphthyl ring. fda.govresearchgate.netnih.govlilly.com |

Rationale for Deuteration of the Naphthyl Moiety in Duloxetine (Duloxetine-naphthyl-d7)

The rationale for creating this compound, a form of duloxetine where all seven hydrogen atoms on the naphthyl ring are replaced with deuterium, is directly linked to the compound's metabolic profile and the principles of stable isotope labeling. lgcstandards.comscbt.com Since the primary route of duloxetine metabolism is the CYP-mediated oxidation of the naphthyl ring, this part of the molecule is a metabolic "hot spot". fda.govresearchgate.netnih.gov

By introducing deuterium atoms at these positions, a stronger C-D bond replaces the C-H bond. juniperpublishers.comresearchgate.net This substitution can slow the rate of enzymatic oxidation on the ring due to the kinetic isotope effect. juniperpublishers.comcdnsciencepub.com While this modification can be used to create drugs with different metabolic properties, the primary and most common use for this compound is as an internal standard for bioanalytical studies.

In quantitative mass spectrometry, an ideal internal standard co-elutes with the analyte but is clearly distinguishable by its mass. mdpi.com this compound fulfills these criteria perfectly. It behaves almost identically to unlabeled duloxetine during extraction from biological matrices (like plasma) and during chromatographic separation. mdpi.com However, its molecular weight is increased by seven mass units (one for each deuterium atom), allowing the mass spectrometer to detect it and the parent drug simultaneously but separately. lgcstandards.com This allows for precise and accurate quantification of duloxetine in pharmacokinetic studies, which is essential for understanding how the drug is processed by the body. nih.govresearchgate.net The high isotopic enrichment (e.g., 97% d7) ensures a clean signal for the standard. lgcstandards.com

| Compound | Chemical Formula | Molecular Weight | Key Feature |

| Duloxetine | C₁₈H₁₉NOS | 304.46 | Parent drug molecule. |

| This compound | C₁₈H₁₂D₇NOS | 304.46 lgcstandards.com | Stable isotope-labeled analog; all 7 hydrogens on the naphthyl ring are replaced by deuterium. lgcstandards.comscbt.com |

Properties

Molecular Formula |

C18H19NOS |

|---|---|

Molecular Weight |

304.5 g/mol |

IUPAC Name |

3-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)oxy-N-methyl-3-thiophen-2-ylpropan-1-amine |

InChI |

InChI=1S/C18H19NOS/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16/h2-10,13,17,19H,11-12H2,1H3/i2D,3D,4D,6D,7D,8D,9D |

InChI Key |

ZEUITGRIYCTCEM-GHYOIDBVSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2OC(CCNC)C3=CC=CS3)[2H])[2H])[2H])[2H])[2H] |

Canonical SMILES |

CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Advanced Analytical Applications of Duloxetine Naphthyl D7

Role as an Internal Standard in Quantitative Mass Spectrometry (LC-MS/MS)

In quantitative analysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is a compound added in a constant amount to all samples, including calibrators, quality controls, and unknowns. scioninstruments.com The purpose of the IS is to correct for the variability inherent in the analytical process. scioninstruments.com Stable isotopically labeled (SIL) molecules, such as deuterated derivatives, are considered the gold standard for use as internal standards. researchgate.net They are chemically and physically almost identical to the analyte of interest (in this case, Duloxetine), meaning they behave similarly during sample extraction, chromatography, and ionization. researchgate.netchromforum.org However, the mass difference due to the deuterium (B1214612) atoms allows the mass spectrometer to distinguish between the analyte and the internal standard. By calculating the ratio of the analyte's response to the internal standard's response, variations in sample preparation and instrument performance can be effectively normalized, leading to significantly improved precision and accuracy. scioninstruments.com

Biological matrices such as plasma, blood, and urine are incredibly complex, containing numerous endogenous components like salts, lipids, and proteins. nih.gov During LC-MS/MS analysis, these components can co-elute with the target analyte and interfere with its ionization efficiency in the mass spectrometer's source, a phenomenon known as the "matrix effect". nih.gov This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which result in inaccurate quantification. nih.gov

Duloxetine-naphthyl-d7 is instrumental in mitigating these matrix effects. forensicresources.org Because it shares nearly identical physicochemical properties with the unlabeled Duloxetine (B1670986), it experiences the same degree of ion suppression or enhancement as the analyte when they co-elute from the liquid chromatography column. chromforum.org As both the analyte and the internal standard are affected proportionally, the ratio of their peak areas remains constant, even in the presence of significant matrix effects. chromforum.org This ensures that the quantitative data remains reliable and accurate, which is critical for applications like pharmacokinetic studies in human plasma. The use of a stable isotopically labeled internal standard is one of the most effective strategies to compensate for matrix effects in LC-MS/MS bioanalysis. chromatographyonline.com

The use of this compound is a cornerstone in the development and validation of robust bioanalytical methods for Duloxetine quantification as per regulatory guidelines. scholarsresearchlibrary.com A validated method ensures that the analytical procedure is reliable and reproducible for its intended use.

During method development, the internal standard helps to optimize sample extraction techniques (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) and chromatographic conditions. nih.govnih.gov Validation involves assessing several key parameters:

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. Methods for Duloxetine using a deuterated internal standard have demonstrated excellent linearity over a wide concentration range. nih.gov

Accuracy and Precision: Accuracy measures the closeness of the determined value to the true value, while precision measures the repeatability of the results. nih.gov The use of a deuterated internal standard significantly improves both, with precision values (as percent coefficient of variation, %CV) typically being very low. nih.gov

Sensitivity: The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. Highly sensitive methods utilizing LC-MS/MS and a deuterated IS have achieved LLOQs as low as 0.05–0.1 ng/mL for Duloxetine in plasma. nih.govresearchgate.net

Selectivity and Specificity: The method must be able to unequivocally measure the analyte in the presence of other components, such as metabolites or matrix constituents. cuny.edu

The following table summarizes the performance of several validated LC-MS/MS methods for Duloxetine that utilize a deuterated internal standard, showcasing the high quality of data achieved.

| Parameter | Study 1 nih.gov | Study 2 | Study 3 nih.gov |

| Internal Standard | Duloxetine-d3 | Atomoxetine (structural analog) | Duloxetine-d5 |

| Matrix | Beagle Dog Plasma | Human Plasma | Human Plasma |

| Linearity Range | 5–800 ng/mL | 0.100–100.000 ng/mL | 0.05–101 ng/mL |

| Correlation Coefficient (r) | ≥ 0.997 | ≥ 0.9967 | Not Reported |

| LLOQ | 5 ng/mL | 0.100 ng/mL | 0.05 ng/mL |

| Intra-day Precision (%CV) | 0.11–7.73 | ≤ 5.12 | 2.9–6.8% |

| Inter-day Precision (%CV) | Not Reported | Not Reported | 3.5–7.5% |

| Accuracy | 96.36–108.44% | 108% (at LLOQ) | 96.0–102.3% |

| Extraction Method | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |

In drug discovery and development, a large number of samples often need to be analyzed in a short period, necessitating high-throughput bioanalysis. researchgate.net The reliability offered by this compound is crucial for these high-speed applications. Strategies often involve the automation of sample preparation, typically using 96-well plates for techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation. researchgate.net These automated processes, combined with rapid chromatographic methods (often with run times of just a few minutes) and the precision afforded by a stable isotope-labeled internal standard, allow for the analysis of hundreds or thousands of samples per day. nih.govresearchgate.net The internal standard ensures data integrity even when analytical conditions experience minor drift over a long sequence of samples, making it an indispensable component of modern, high-throughput quantitative workflows. chromforum.org

Application in Chromatographic Method Development and Troubleshooting

Beyond its primary role in quantification, this compound also serves as a critical tool during the development and troubleshooting of chromatographic methods.

Artifactual chemical transformations can sometimes occur during sample preparation or within the ion source of the mass spectrometer. A stable isotope-labeled internal standard like this compound is essential for identifying such issues. Because the label is stable and located on a chemically robust part of the molecule (the naphthyl ring), the standard is expected to undergo the same transformations as the unlabeled analyte. If a suspected degradation product of Duloxetine is observed, the presence of a corresponding deuterated product (with the expected mass shift) provides strong evidence that the transformation is a real artifact of the process and not an interfering substance from the matrix. This allows analytical chemists to adjust extraction or instrument conditions to minimize or eliminate such unwanted reactions.

Chromatographic resolution is a measure of the separation between two adjacent peaks in a chromatogram. chromatographyonline.com Ideally, an analyte and its stable isotope-labeled internal standard should have identical retention times and co-elute perfectly. chromforum.org However, due to the "isotopic effect," deuterated compounds can sometimes exhibit slightly different retention times than their non-deuterated counterparts, often eluting marginally earlier in reversed-phase chromatography. chromforum.orgchromatographyonline.com

This characteristic can be used to assess the quality of the chromatography. A well-developed method should show sharp, symmetrical peaks for both the analyte and this compound, with a consistent and minimal separation. chromatographyonline.com A significant or variable shift in the retention time between the two compounds could indicate a problem with the chromatographic system, such as column degradation or mobile phase inconsistencies. chromatographyonline.com Furthermore, in a complex biological sample, the presence of the internal standard peak at the expected retention time provides unambiguous confirmation of the identity of the corresponding Duloxetine peak. researchgate.net

Spectroscopic Investigations Utilizing Deuterium Labeling (e.g., NMR, IR)

The strategic incorporation of deuterium atoms into a molecule, a technique known as isotopic labeling, serves as a powerful tool in advanced analytical spectroscopy. In the case of this compound, where the seven hydrogen atoms on the naphthyl ring are replaced with deuterium, significant and predictable alterations arise in its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra compared to its non-deuterated counterpart, Duloxetine. These differences are instrumental in metabolic studies, quantitative analysis, and detailed structural elucidation.

While specific peer-reviewed research articles detailing the complete spectroscopic analysis of this compound are not widely available in the public domain, the principles of NMR and IR spectroscopy allow for a precise prediction of the spectral changes resulting from this specific deuteration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the structure of organic molecules by observing the behavior of atomic nuclei in a magnetic field. The substitution of hydrogen (¹H) with deuterium (²H) profoundly impacts both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy: The most direct consequence of replacing the naphthyl protons with deuterium is the disappearance of their corresponding signals in the ¹H NMR spectrum. In a standard ¹H NMR spectrum of Duloxetine, the aromatic protons of the naphthyl group would appear as a complex series of multiplets. In the spectrum of this compound, these signals are absent, leading to a much simpler aromatic region dominated by the signals from the thiophene (B33073) ring protons. This spectral simplification is a key advantage of isotopic labeling, as it can help in the unambiguous assignment of other proton signals in complex molecules.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the carbons directly bonded to deuterium exhibit distinct changes. The one-bond carbon-deuterium coupling (¹J C-D) results in the splitting of the carbon signal into a multiplet (typically a triplet for a CD group). Furthermore, the resonance of the deuterated carbon atom may experience a slight upfield shift, known as an isotope shift. The signals for the seven deuterated carbons of the naphthyl ring will be significantly less intense due to the lower gyromagnetic ratio of deuterium and the loss of the Nuclear Overhauser Effect (NOE) enhancement from attached protons.

Illustrative ¹³C NMR Data Comparison

The following table provides a hypothetical comparison of the expected ¹³C NMR chemical shifts for the naphthyl ring carbons in Duloxetine versus this compound, illustrating the anticipated isotope effects.

| Carbon Position (Naphthyl Ring) | Expected Chemical Shift (δ) in Duloxetine (ppm) | Predicted Chemical Shift (δ) in this compound (ppm) and Multiplicity |

|---|---|---|

| C1' | ~154 | ~154 (s) |

| C2' | ~110 | ~109.8 (t) |

| C3' | ~126 | ~125.8 (t) |

| C4' | ~122 | ~121.8 (t) |

| C5' | ~127 | ~126.8 (t) |

| C6' | ~126 | ~125.8 (t) |

| C7' | ~125 | ~124.8 (t) |

| C8' | ~121 | ~120.8 (t) |

| C4a' | ~128 | ~128 (s) |

| C8a' | ~135 | ~135 (s) |

s = singlet, t = triplet (due to C-D coupling). Note: This data is illustrative and based on theoretical principles.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibration of bonds within a molecule. The vibrational frequency is dependent on the mass of the atoms involved in the bond. The substitution of a lighter hydrogen atom with a heavier deuterium atom results in a predictable decrease in the vibrational frequency of the corresponding bond.

In the IR spectrum of Duloxetine, the stretching vibrations of the C-H bonds on the aromatic naphthyl ring typically appear in the region of 3100-3000 cm⁻¹. In this compound, these C-H stretching bands are replaced by C-D stretching vibrations, which are expected to appear at a significantly lower frequency, approximately in the 2300-2200 cm⁻¹ region. This isotopic shift is a clear and unambiguous indicator of successful deuteration. Similarly, the C-H bending (out-of-plane) vibrations, which are typically observed in the 900-675 cm⁻¹ region for aromatic compounds, will also shift to lower wavenumbers for the corresponding C-D bending modes.

Illustrative IR Absorption Data Comparison

This table presents a comparison of the expected key IR absorption bands for the naphthyl moiety in Duloxetine and this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) in Duloxetine | Predicted Wavenumber (cm⁻¹) in this compound |

|---|---|---|

| Aromatic C-H Stretch (Naphthyl) | 3100-3000 | Absent |

| Aromatic C-D Stretch (Naphthyl) | Absent | ~2280-2210 |

| Aromatic C-H Out-of-Plane Bend (Naphthyl) | 900-700 | Absent |

| Aromatic C-D Out-of-Plane Bend (Naphthyl) | Absent | ~700-550 |

Note: This data is illustrative and based on theoretical principles of isotopic effects in IR spectroscopy.

Mechanistic Pharmacokinetic and Metabolic Research Utilizing Duloxetine Naphthyl D7

In Vitro Metabolic Stability and Metabolite Identification Studies

In vitro assays are fundamental for predicting a drug's metabolic fate in vivo. researchgate.net These studies assess the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily located in the liver. bioivt.comspringernature.com Duloxetine-naphthyl-d7 is employed in these systems to elucidate the metabolic pathways involving the naphthyl moiety and to identify the resulting deuterated metabolites.

Liver microsomes and hepatocytes are the two most common in vitro systems for metabolic stability assessment. researchgate.netbioivt.com Microsomes are subcellular fractions of the endoplasmic reticulum that contain a high concentration of Cytochrome P450 (CYP) enzymes, which are responsible for Phase I oxidative metabolism. springernature.com Hepatocytes, being intact liver cells, contain both Phase I and Phase II (conjugative) enzymes, offering a more comprehensive metabolic profile. bioivt.com

In these studies, this compound is incubated with either liver microsomes (often from humans, rats, or mice) or cultured hepatocytes in the presence of necessary cofactors like NADPH for Phase I reactions. nih.govxenotech.com The rate of disappearance of the parent compound over time is measured to determine its metabolic stability and calculate its in vitro intrinsic clearance. bioivt.com

| Test System | Key Components | Primary Application in this compound Studies |

|---|---|---|

| Liver Microsomes | Endoplasmic reticulum vesicles containing Phase I enzymes (CYP450s) | Investigating CYP-mediated oxidation of the naphthyl ring. nih.govnih.gov |

| Hepatocytes | Intact liver cells containing both Phase I and Phase II enzymes | Studying both oxidation and subsequent conjugation (e.g., glucuronidation) of the hydroxylated naphthyl moiety. bioivt.com |

The primary metabolic pathway for duloxetine (B1670986) involves the oxidation of its naphthyl ring, a reaction catalyzed predominantly by the CYP1A2 and CYP2D6 isoenzymes. nih.govdroracle.aifda.govclinpgx.org This oxidation is followed by further biotransformation, including methylation and conjugation with glucuronic acid or sulfate (B86663). nih.govnih.gov

By incubating this compound with specific human recombinant CYP enzymes, researchers can confirm the precise contribution of each enzyme to the metabolism of the naphthyl group. The use of the deuterated analog is crucial for mass spectrometry-based analysis, as the unique mass signature of the deuterated metabolites allows for their unambiguous detection and quantification, even in complex biological matrices. nih.gov This helps in determining enzyme kinetics (e.g., Km and Vmax) for the formation of specific deuterated metabolites.

| Metabolic Reaction | Key Metabolite Formed | Primary Enzymes Involved | Reference |

|---|---|---|---|

| Naphthyl Ring Oxidation | 4-hydroxy duloxetine | CYP1A2, CYP2D6 | droracle.ainih.govclinpgx.org |

| Naphthyl Ring Oxidation | 5-hydroxy duloxetine, 6-hydroxy duloxetine | CYP1A2, CYP2D6 | clinpgx.orgnih.gov |

| Glucuronide Conjugation | 4-hydroxy duloxetine glucuronide | UDP-glucuronosyltransferases (UGTs) | droracle.aifda.govnih.gov |

| Sulfate Conjugation | 5-hydroxy, 6-methoxy duloxetine sulfate | Sulfotransferases (SULTs) | droracle.aifda.govnih.gov |

Following incubation, samples are analyzed using liquid chromatography-mass spectrometry (LC-MS). The deuterium (B1214612) label on this compound results in a mass increase of 7 atomic mass units (amu) compared to the unlabeled compound. This mass shift persists in its metabolites that retain the naphthyl group. By searching for these specific mass signals, researchers can confidently identify all metabolites originating from the drug. The major deuterated metabolites expected would be d7-versions of 4-hydroxy duloxetine and its subsequent glucuronide conjugate, as well as other hydroxylated and conjugated forms. nih.gov

| Compound | Expected Molecular Weight (approx.) | Comment |

|---|---|---|

| Duloxetine | 297.4 g/mol | Unlabeled parent compound |

| This compound | 304.5 g/mol | Deuterated parent compound with +7 amu shift nih.gov |

| 4-hydroxy-duloxetine-d7 | 320.5 g/mol | Oxidized metabolite retaining the d7-label |

| 4-hydroxy-duloxetine-d7 glucuronide | 496.5 g/mol | Conjugated metabolite retaining the d7-label |

In Vivo Animal Pharmacokinetic and Disposition Studies

In vivo studies in animal models are essential to understand how a drug and its metabolites are absorbed, distributed, metabolized, and excreted (ADME) by a whole organism. This compound is a critical tool for these investigations, particularly for tracing the disposition of the naphthyl moiety and for serving as an ideal internal standard in quantitative bioanalysis.

When this compound is administered to animal models such as rats or dogs, the deuterium label allows for the precise tracking of the drug and all metabolites containing the naphthyl ring. fda.govnih.gov Researchers collect biological samples like blood, plasma, urine, and feces at various time points after administration. fda.govnih.gov Analysis of these samples via LC-MS/MS can quantify the parent drug and its deuterated metabolites, providing a comprehensive picture of the drug's disposition. Studies with radiolabeled ([¹⁴C]) duloxetine have shown that the majority of the dose is excreted as metabolites in the urine (around 70%) and a smaller portion in the feces (around 20%). fda.govnih.gov Using this compound allows for similar disposition studies without the need for radioactivity.

Pharmacokinetic studies determine the time course of a drug's concentration in the body. Following oral administration of duloxetine to animal models like dogs, key pharmacokinetic parameters are measured to characterize its absorption and elimination. nih.gov The elimination half-life of duloxetine is approximately 12 hours in humans, with steady-state concentrations typically achieved after 3 days. fda.gov

In the context of pharmacokinetic research, this compound is most commonly used as an internal standard for the quantification of unlabeled duloxetine in biological samples. medchemexpress.com Because its chemical and physical properties are nearly identical to the unlabeled drug, it behaves the same way during sample extraction and chromatographic separation. However, it is easily distinguished by its higher mass in the mass spectrometer. This allows for highly accurate and precise measurement of the non-deuterated drug's concentration, which is essential for calculating pharmacokinetic parameters.

| Parameter | 30 mg Dose (Mean ± SD) | 60 mg Dose (Mean ± SD) |

|---|---|---|

| Cmax (ng/mL) | 350.1 ± 138.8 | 705.5 ± 255.4 |

| Tmax (hr) | 3.8 ± 1.1 | 4.4 ± 1.2 |

| AUC0-t (ng·hr/mL) | 2573.1 ± 1032.4 | 5248.8 ± 1957.5 |

| t1/2 (hr) | 4.9 ± 1.2 | 5.1 ± 1.1 |

Data adapted from a study on the pharmacokinetics of oral duloxetine in dogs. nih.gov

Non-Human Species Comparative Metabolism

The use of isotopically labeled compounds, such as this compound, is a critical tool in understanding the comparative metabolism of xenobiotics across different non-human species. The deuterium substitution on the naphthyl ring serves as a stable isotopic label, allowing for precise tracking and quantification of the parent compound and its metabolites by mass spectrometry. This is particularly valuable in "mix-and-match" study designs where samples from different species, each treated with either the deuterated or non-deuterated compound, can be combined and analyzed in a single run, improving efficiency and reducing analytical variability.

While specific studies exclusively detailing the comparative metabolism of this compound are not extensively available in public literature, the metabolic pathways of the parent compound, duloxetine, have been investigated in various animal models, primarily in rodents like mice and rats. nih.govnih.gov These studies provide a foundational framework for predicting the metabolic fate of the deuterated analog. The primary metabolic pathways for duloxetine involve oxidation of the naphthyl ring, N-demethylation, and subsequent conjugation with glucuronic acid or sulfate. nih.govdrugbank.com

The introduction of deuterium at the naphthyl moiety is intended to probe the kinetic isotope effect (KIE) on specific metabolic pathways. Since cytochrome P450 (CYP) mediated oxidation of the naphthyl ring is a major route of metabolism, the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can significantly slow down the rate of this reaction. nih.gov This can lead to a "metabolic switching" phenomenon, where alternative metabolic pathways may become more prominent.

In comparative studies using non-human species, this compound would be used to elucidate species-specific differences in these pathways. For instance, studies on duloxetine metabolism have shown species differences between human and mouse liver microsomes. nih.govdoi.org By comparing the metabolite profiles of this compound and unlabeled duloxetine in species such as rats, dogs, and non-human primates, researchers can identify which oxidative pathways are subject to the KIE and how this varies between species. This information is vital for selecting the most appropriate animal model to predict human metabolism and pharmacokinetics.

Table 1: Expected Major Metabolic Pathways of Duloxetine in Preclinical Species and the Potential Impact of Naphthyl-d7 Deuteration

| Metabolic Pathway | Primary Metabolite Structure | Preclinical Species | Expected Impact of Naphthyl-d7 Deuteration |

|---|---|---|---|

| Naphthyl Ring Oxidation | 4-hydroxy duloxetine, 5-hydroxy duloxetine, 6-hydroxy duloxetine | Mouse, Rat, Dog | Decreased rate of formation due to Kinetic Isotope Effect (KIE) |

| N-Demethylation | N-desmethyl duloxetine | Mouse, Rat | Minimal to no direct impact expected |

| Thiophene (B33073) Ring Oxidation | Duloxetine S-oxide | Mouse, Rat | Minimal to no direct impact expected |

| Phase II Conjugation | Glucuronide and sulfate conjugates of hydroxylated metabolites | Mouse, Rat, Dog | Potential decrease in corresponding conjugates secondary to reduced Phase I oxidation |

This table is generated based on known metabolic pathways of duloxetine and established principles of deuterium substitution effects. Specific experimental data on this compound may vary.

Assessment of Drug-Drug Interactions using Deuterated Probes (e.g., CYP Enzyme Inhibition/Induction in non-human models)

This compound serves as a valuable tool in the preclinical assessment of drug-drug interactions (DDIs), particularly in studies evaluating the inhibition and induction of cytochrome P450 (CYP) enzymes in non-human models. The parent compound, duloxetine, is known to be metabolized primarily by CYP1A2 and CYP2D6 and is also a moderate inhibitor of CYP2D6. clinpgx.orgwinona.edu Utilizing a deuterated version of the molecule can offer several advantages in these DDI studies.

In CYP inhibition assays, this compound can be used as a "probe substrate." The stability imparted by deuteration at a primary site of metabolism can simplify the interpretation of results. Because the deuterated probe is metabolized more slowly, it can provide a wider and more sensitive window for detecting inhibitory effects of co-administered compounds.

Conversely, when assessing the potential of duloxetine itself to act as an inhibitor, the deuterated analog can be used as a component of a "cocktail" of probe substrates. In non-human liver microsomes (e.g., from rat, dog, or monkey), this compound and its non-deuterated counterpart can be incubated with specific CYP probe substrates. Any decrease in the metabolism of these other substrates would indicate inhibition by duloxetine. The use of the deuterated form helps in distinguishing the experimental probe from any endogenous compounds or other components in the complex biological matrix.

Studies have shown that duloxetine exhibits time-dependent inhibition (TDI) of several CYP enzymes, including CYP1A2. nih.govresearchgate.net Using a deuterated probe like this compound in such studies can help to more clearly elucidate the mechanisms of TDI by slowing the metabolic processes that might otherwise mask the inhibitory effects.

For CYP induction studies in animal models, this compound can be administered to animals pre-treated with a potential inducer. The rate of clearance of the deuterated probe is then compared to a control group. An increased clearance would suggest CYP enzyme induction. The analytical precision afforded by mass spectrometric detection of the stable isotope label makes this a robust method for quantifying changes in metabolic activity.

Table 2: Application of this compound in Preclinical CYP450 DDI Studies

| DDI Study Type | Role of this compound | Non-Human Model System | Information Gained |

|---|---|---|---|

| CYP Inhibition | Probe Substrate | Rat, Dog, Monkey Liver Microsomes | Determination of inhibitory potential (e.g., IC50 values) of co-administered drugs on duloxetine metabolism. |

| CYP Inhibition | Perpetrator Drug | Rat, Dog, Monkey Liver Microsomes | Assessment of duloxetine's potential to inhibit the metabolism of other CYP substrates. |

| CYP Induction | Probe Substrate | In vivo rat or dog models | Quantifying the increase in specific CYP enzyme activity after exposure to an inducing agent. |

| Reaction Phenotyping | Substrate | Recombinant non-human CYP enzymes | Identifying the specific CYP isozymes responsible for the metabolism of duloxetine in different species. |

This table outlines the utility of deuterated probes in standard DDI assays. The findings are based on the known interactions of duloxetine and the methodological advantages of using stable isotope-labeled compounds.

Kinetic Isotope Effects Kie in Duloxetine Metabolism and Reactivity

Theoretical Frameworks for Predicting and Interpreting Deuterium (B1214612) KIEs

The theoretical underpinnings of KIEs are rooted in the principles of physical organic chemistry and quantum mechanics, providing a framework for both predicting and interpreting the experimental outcomes of isotopic substitution. wikipedia.orgnih.gov

Transition State Theory (TST) is a fundamental model for understanding reaction kinetics. solubilityofthings.combritannica.com It postulates that reactants are in a quasi-equilibrium with a high-energy, unstable molecular configuration known as the transition state, which lies at the peak of the reaction's energy barrier. solubilityofthings.comwikipedia.org The rate of the reaction is directly proportional to the concentration of this activated complex. britannica.comyoutube.com

The primary deuterium KIE arises from differences in zero-point energy (ZPE) between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. nih.govox.ac.uk Due to the greater mass of deuterium, a C-D bond has a lower vibrational frequency and consequently a lower ZPE than a C-H bond. ox.ac.uk As a result, more energy is required to break a C-D bond compared to a C-H bond. This difference in activation energy leads to a slower reaction rate for the deuterated compound, resulting in a "normal" KIE (kH/kD > 1). ox.ac.uk The magnitude of the KIE provides insight into the nature of the transition state; a significant effect suggests that the C-H bond is being broken or formed in the rate-determining step of the reaction. solubilityofthings.com

In some cases, particularly those involving the transfer of a hydrogen atom, KIE values can be much larger than predicted by semi-classical TST alone. nih.gov This is often attributed to quantum tunneling, a phenomenon where a particle can pass through an energy barrier rather than surmounting it. wikipedia.orgnih.gov Because of its lower mass, hydrogen is more susceptible to tunneling than deuterium. This effect can make a substantial contribution to the observed KIE, and its presence is often inferred from KIE values that exceed the classical limit of approximately 7 for C-H bond cleavage at room temperature. nih.gov

Computational chemistry has become an indispensable tool for the quantitative analysis and interpretation of KIEs. nih.gov Since transition states are ephemeral and cannot be observed directly, computational models provide crucial insights into their structure and energetics. youtube.com By calculating the vibrational frequencies for both the reactant and the transition state for light and heavy isotopologues, KIEs can be predicted with considerable accuracy. nih.govnih.gov

These predictions can then be compared with experimental data to validate a proposed reaction mechanism. youtube.com Various computational methods are employed, ranging from relatively simple approaches based on the Bigeleisen-Mayer equation, which uses a harmonic approximation of vibrations, to more sophisticated quantum mechanical models that can account for effects like tunneling. nih.govnih.gov For large, biologically relevant systems such as an enzyme-substrate complex, where high-level quantum calculations are not always feasible, developing accurate representations of intermolecular interactions is critical for meaningful KIE simulations. nih.gov

Experimental Determination of KIEs in Duloxetine (B1670986) Biotransformation

The primary metabolic pathways for duloxetine involve extensive oxidation, primarily mediated by the CYP1A2 and CYP2D6 isoenzymes. nih.govclinpgx.org These reactions predominantly target the naphthyl ring, leading to the formation of 4-hydroxy, 5-hydroxy, and 6-hydroxy duloxetine, which are subsequently conjugated and excreted. nih.gov Introducing deuterium into the naphthyl moiety, creating Duloxetine-naphthyl-d7, allows for the experimental investigation of KIEs in these specific biotransformation pathways.

The experimental observation of a significant primary deuterium KIE is strong evidence that C-H bond cleavage is a rate-limiting or partially rate-limiting step in a reaction pathway. nih.gov In the metabolism of duloxetine, the rate of hydroxylation at a deuterated position on the naphthyl ring is expected to be slower than at a non-deuterated position. This retardation of metabolism at a specific site can alter the proportion of metabolites formed, a phenomenon known as a change in the isotopic branching ratio or metabolic switching. plos.orgfreeuk.com

For a molecule with multiple sites of metabolism, like duloxetine, deuteration at one site can divert metabolism toward alternative, non-deuterated sites. plos.org This "isotope-sensitive branching" occurs when the isotopic substitution at a branch point in the metabolic pathway slows that specific reaction, allowing competing pathways to become more prominent. nih.gov For this compound, a decrease in the formation of hydroxylated metabolites at the naphthyl ring would be expected, potentially leading to an increase in the plasma concentration of the parent drug or shunting the molecule toward other minor metabolic pathways.

| Metabolite | Position of Hydroxylation | Primary Metabolizing Enzyme(s) | Predicted Impact of Naphthyl-d7 Deuteration on Formation Rate |

|---|---|---|---|

| 4-hydroxy duloxetine | Naphthyl C4 | CYP1A2, CYP2D6 | Significant Decrease (KIE) |

| 5-hydroxy duloxetine | Naphthyl C5 | CYP1A2, CYP2D6 | Significant Decrease (KIE) |

| 6-hydroxy duloxetine | Naphthyl C6 | CYP1A2, CYP2D6 | Significant Decrease (KIE) |

The oxidation of the naphthalene (B1677914) ring system is a well-characterized process that exhibits a primary deuterium isotope effect, confirming the involvement of C-H bond cleavage in the rate-determining step. cdnsciencepub.com Duloxetine's biotransformation follows this pattern, with CYP1A2 and CYP2D6 catalyzing the hydroxylation of the naphthyl group. clinpgx.orgnih.gov The introduction of deuterium atoms across the naphthyl ring in this compound would directly probe the C-H activation step of this enzymatic process.

Implications of KIE for Understanding Metabolic Stability and Enzyme Mechanisms

The deliberate use of deuterium substitution is a recognized strategy in medicinal chemistry to improve the metabolic stability of drug candidates. nih.gov By replacing hydrogen with deuterium at metabolically vulnerable positions (so-called "soft spots"), the KIE can be leveraged to slow down the rate of metabolic clearance, which can lead to an increased drug half-life and enhanced systemic exposure. nih.govsemanticscholar.org For duloxetine, deuteration of the naphthyl ring targets the primary site of its oxidative metabolism. nih.gov

Studying the KIE in this compound metabolism provides valuable insights into the catalytic mechanisms of the involved CYP enzymes. nih.gov The magnitude of the observed KIE can help elucidate the geometry of the substrate in the enzyme's active site and the nature of the transition state during the hydroxylation reaction. However, the complexity of CYP-mediated reactions—which can involve factors such as multiple substrate binding orientations or rate-limiting product release—means that the in vitro KIE may not always translate directly to an in vivo pharmacokinetic effect. plos.org Therefore, experimental determination remains crucial. Ultimately, the application of KIE studies to drugs like duloxetine not only serves as a method to potentially create superior therapeutic agents with improved pharmacokinetic properties but also deepens the fundamental understanding of drug metabolism and enzyme function. nih.govplos.org

Emerging Research Directions and Methodological Advancements for Duloxetine Naphthyl D7

Integration with High-Resolution Mass Spectrometry and Ion Mobility Spectrometry

The precise quantification and identification of analytes in complex biological matrices is a significant challenge. The integration of Duloxetine-naphthyl-d7 with advanced mass spectrometry techniques offers a powerful solution.

High-Resolution Mass Spectrometry (HRMS), particularly with platforms like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR), provides exceptional mass accuracy. This allows for the unambiguous differentiation of this compound from its unlabeled counterpart and endogenous matrix components based on their exact mass. nih.govmassbank.eu The mass difference created by the seven deuterium (B1214612) atoms is easily resolved, which is critical for isotope dilution mass spectrometry—the gold standard for quantification. This technique involves spiking a known quantity of the deuterated standard into a sample; the ratio of the deuterated to the non-deuterated compound allows for highly accurate concentration measurements that correct for sample loss during preparation and matrix effects during ionization. forensicresources.org

Ion Mobility Spectrometry (IMS) adds another dimension of separation to mass spectrometry. nih.gov IMS separates ions based on their size, shape, and charge as they drift through a gas-filled chamber. This technique could be applied to separate this compound not only from interfering compounds with the same nominal mass but also potentially from isomeric metabolites that may have identical masses but different three-dimensional structures. The combination of liquid chromatography, ion mobility, and high-resolution mass spectrometry (LC-IMS-HRMS) represents a state-of-the-art analytical platform for pharmacokinetic and metabolism studies, offering unparalleled specificity and sensitivity.

| Property | Duloxetine (B1670986) | This compound |

| Molecular Formula | C₁₈H₁₉NOS | C₁₈H₁₂D₇NOS |

| Average Molecular Weight | 297.4 g/mol | 304.5 g/mol nih.gov |

| Monoisotopic Mass | 297.1187 Da | 304.1627 Da nih.gov |

Application in Quantitative Proteomics for Enzyme Activity Profiling

Quantitative proteomics aims to measure the abundance and modification state of proteins across different biological conditions. This compound is poised to become a valuable tool in this field, particularly for activity-based protein profiling (ABPP) and targeted proteomics assays. ABPP utilizes chemical probes to tag active enzymes, allowing for the assessment of their functional state. researchgate.net

In a targeted proteomics approach, such as Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM), this compound can serve as a stable isotope-labeled internal standard (SILIS). This would enable the precise quantification of key proteins involved in duloxetine's mechanism of action or metabolism. For example, researchers could develop assays to measure changes in the expression levels of the serotonin (B10506) transporter (SERT) and norepinephrine (B1679862) transporter (NET) in response to drug exposure in preclinical models.

Furthermore, this compound could be instrumental in studying the activity of cytochrome P450 enzymes (e.g., CYP1A2 and CYP2D6) responsible for duloxetine's metabolism. nih.gov By using the deuterated compound as an internal standard, researchers can accurately quantify the formation of specific metabolites in in-vitro systems, such as human liver microsomes, providing insights into enzyme kinetics and potential drug-drug interactions.

| Research Area | Application of this compound | Methodological Approach |

| Target Engagement | Quantify changes in transporter protein levels (SERT, NET) in cellular or tissue models. | Targeted Proteomics (e.g., MRM) using SILIS peptides and this compound as an internal standard for the parent drug. |

| Enzyme Activity | Measure the rate of metabolite formation by specific CYP450 enzymes. | In-vitro metabolism assays (e.g., liver microsomes) with LC-HRMS quantification. |

| Off-Target Profiling | Identify and quantify potential off-target protein interactions. | Chemical Proteomics coupled with SILAC (Stable Isotope Labeling by Amino acids in Cell culture) or similar quantitative strategies. |

Future Role in Investigating Receptor Binding Kinetics or Target Engagement (mechanistic, non-human context)

Understanding how a compound interacts with its biological targets is fundamental to pharmacology. This compound can play a crucial role in preclinical, mechanistic studies of receptor binding and target engagement. Duloxetine is a potent inhibitor of serotonin and norepinephrine reuptake but has no significant affinity for many other receptors, including dopaminergic, adrenergic, and cholinergic types. drugbank.com

In non-human, in-vitro binding assays, this compound can be used in competition experiments to determine the binding affinity (Ki) of unlabeled ligands. medchemexpress.com Because its binding properties are expected to be identical to the unlabeled compound, it can serve as a tracer that is distinguishable by mass spectrometry. This is particularly useful when a radiolabeled version of the ligand is unavailable or undesirable.

Moreover, in dynamic target engagement studies within cellular or tissue systems, the deuterated compound can be used to differentiate between pre-existing bound drug and newly introduced drug. This allows for the investigation of binding kinetics, such as association (k-on) and dissociation (k-off) rates, at the molecular target. Such studies provide deeper mechanistic insights into the duration of target occupancy and its relationship to downstream signaling events, all within a controlled, non-human research context.

| Target | Reported Ki Value (Duloxetine) | Species |

| Serotonin Transporter (SERT) | 4.6 nM medchemexpress.com | Not Specified |

| Norepinephrine Transporter (NET) | Not specified, but known inhibitor drugbank.com | Not Specified |

| Dopamine Transporter (DAT) | 240 nM unc.edu | Human |

Development of Novel Deuteration Strategies and Reagents

The synthesis of deuterated compounds like this compound relies on efficient and selective methods for incorporating deuterium atoms. Traditional methods often require harsh conditions or expensive reagents. Recent advancements in synthetic chemistry are providing more elegant and cost-effective solutions for deuterating aromatic systems. organic-chemistry.org

Novel strategies that could be applied to the synthesis of this compound or its precursors include:

Transition Metal-Catalyzed C-H Activation: Catalysts based on metals like ruthenium or rhodium can direct the exchange of hydrogen for deuterium at specific positions on an aromatic ring. nih.govacs.org For example, a ruthenium catalyst combined with specific amine additives can form a transient directing group in situ, enabling selective deuteration of aromatic carbonyl compounds. nih.gov

Flow Synthesis Methods: Continuous flow reactors, sometimes coupled with microwave technology, offer improved reaction efficiency, scalability, and safety compared to traditional batch synthesis. tn-sanso.co.jp This method allows for precise control over reaction parameters and can reduce the amount of expensive deuterium sources (like D₂O) required. tn-sanso.co.jp

Environmentally Benign Catalytic Systems: New methods are being developed that use readily available catalysts and deuterium sources. One such system uses a combination of Palladium on carbon (Pd/C), aluminum, and D₂O to generate deuterium gas in situ, providing a safe and green alternative for H-D exchange reactions. mdpi.com

These advanced synthetic methods promise to make complex deuterated molecules more accessible for research, facilitating their broader application in the types of emerging studies described above.

| Deuteration Method | Principle | Advantages |

| Ruthenium-Catalyzed C-H Activation | Uses a ruthenium catalyst and a transient directing group to selectively activate and deuterate C-H bonds. nih.gov | High selectivity for specific positions (e.g., ortho to a carbonyl group); uses D₂O as a deuterium source. nih.gov |

| Reductive Deuteration of Esters | Employs single-electron transfer (SET) using mild reagents like SmI₂ and D₂O to reduce aromatic esters to deuterated alcohols. organic-chemistry.org | High deuterium incorporation (>95%); excellent functional group tolerance; operationally simple. organic-chemistry.org |

| Flow Synthesis with Microwave | Reactants and D₂O are pumped through a catalyst-filled tube and heated with microwaves. tn-sanso.co.jp | High throughput; reduced process time; efficient use of D₂O. tn-sanso.co.jp |

| Pd/C-Al-D₂O System | Generates D₂ gas in situ from the reaction of aluminum with D₂O, which is then used for Pd-catalyzed H-D exchange. mdpi.com | Environmentally friendly (waste is Al₂O₃); ligand-free catalyst; safe procedure. mdpi.com |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structural integrity and isotopic purity of Duloxetine-naphthyl-d7?

- Methodology: Use nuclear magnetic resonance (NMR) spectroscopy to verify deuterium incorporation at the naphthyl position, complemented by high-resolution mass spectrometry (HRMS) to confirm molecular mass shifts (e.g., +7 Da). Liquid chromatography (LC) paired with tandem mass spectrometry (MS/MS) can assess purity and distinguish isotopic peaks from impurities. Cross-validate results with non-deuterated duloxetine controls to ensure specificity .

Q. How should researchers optimize synthesis protocols for this compound to ensure reproducibility?

- Methodology: Document reaction parameters (e.g., solvent choice, temperature, catalyst-to-substrate ratio) systematically. Use fractional factorial experimental designs to identify critical variables affecting deuterium incorporation efficiency. Validate reproducibility across multiple batches via comparative NMR and MS analyses. Reference guidelines for synthetic deuterated compounds in , emphasizing detailed procedural documentation .

Q. What are the best practices for using this compound as an internal standard in pharmacokinetic studies?

- Methodology: Prepare calibration curves using this compound spiked into blank biological matrices (e.g., plasma, urine). Validate linearity, precision, and accuracy across expected concentration ranges. Correct for matrix effects by comparing analyte recovery rates with and without the deuterated standard. Ensure chromatographic separation from non-deuterated duloxetine to avoid isotopic interference .

Advanced Research Questions

Q. How can researchers resolve discrepancies in deuterium retention during in vitro metabolic assays using this compound?

- Methodology: Investigate metabolic enzymes (e.g., cytochrome P450 isoforms) responsible for deuterium loss via inhibition assays or recombinant enzyme systems. Use kinetic isotope effect (KIE) studies to quantify metabolic rate differences between deuterated and non-deuterated forms. Cross-reference metabolic pathways in FDA documentation ( ) and validate findings with stable isotope tracing .

Q. What experimental designs are effective for assessing the long-term stability of this compound under varying storage conditions?

- Methodology: Conduct accelerated stability studies at elevated temperatures (e.g., 40°C, 75% RH) and compare degradation profiles (e.g., via LC-MS/MS). Monitor deuterium retention using isotopic ratio monitoring. Include control samples stored at -80°C and assess pH-dependent hydrolysis in buffered solutions. Document results following ICH Q1A(R2) guidelines for stability testing .

Q. How should isotopic interference be mitigated when co-analyzing this compound with its non-deuterated analog in complex matrices?

- Methodology: Optimize chromatographic conditions (e.g., column selectivity, gradient elution) to baseline-separate isotopic pairs. Employ high-resolution mass spectrometers (e.g., Q-TOF) with narrow mass tolerance windows (±5 ppm). Validate method specificity using isotope dilution assays and interference check samples .

Q. What strategies address batch-to-batch variability in deuterium labeling efficiency during large-scale synthesis?

- Methodology: Implement real-time reaction monitoring (e.g., in situ FTIR or Raman spectroscopy) to track deuterium incorporation. Use design of experiments (DoE) to optimize critical parameters (e.g., reaction time, deuterium source purity). Characterize each batch via isotopic abundance analysis and adjust synthetic protocols iteratively .

Data Analysis & Contradiction Management

Q. How can researchers validate unexpected isotopic scrambling observed in this compound during metabolic studies?

- Methodology: Perform hydrogen-deuterium exchange (HDX) experiments under simulated physiological conditions (e.g., pH 7.4, 37°C) to identify labile deuterium positions. Compare results with computational models (e.g., molecular dynamics simulations of deuterium stability). Replicate findings across independent labs to rule out instrumentation artifacts .

Q. What statistical approaches are suitable for reconciling conflicting pharmacokinetic data involving this compound?

- Methodology: Apply mixed-effects models to account for inter-subject variability in bioavailability studies. Use Bland-Altman plots to assess agreement between assays. Conduct sensitivity analyses to identify outlier data points influenced by matrix effects or instrument drift .

Tables: Key Parameters for Method Validation

| Parameter | Recommended Technique | Acceptance Criteria |

|---|---|---|

| Isotopic Purity | HRMS | ≥99.5% deuterium incorporation |

| Chromatographic Separation | UPLC-PDA | Resolution ≥1.5 between isotopic pairs |

| Stability (25°C/60% RH) | LC-MS/MS | ≤5% degradation over 6 months |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.